molecular formula C10H7N3O4 B11873406 Methyl 8-nitroquinoxaline-6-carboxylate

Methyl 8-nitroquinoxaline-6-carboxylate

Cat. No.: B11873406
M. Wt: 233.18 g/mol
InChI Key: CHEJCTSHHFWKML-UHFFFAOYSA-N
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Description

Methyl 8-nitroquinoxaline-6-carboxylate (CAS 1706445-46-6) is a high-purity, synthetic quinoxaline derivative of significant interest in medicinal chemistry and materials science. With the molecular formula C10H7N3O4 and a molecular weight of 233.18 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . The quinoxaline core is a privileged structure in drug discovery, known for its wide spectrum of biological activities, including antimicrobial, anticancer, and antidiabetic properties . Furthermore, quinoxaline derivatives are extensively investigated as antagonists for excitatory neurotransmitter receptors in the central nervous system, showing potential for the development of neuroleptic agents for conditions such as epilepsy and convulsions . Beyond its pharmacological potential, the nitro and ester functional groups on the quinoxaline scaffold make it a valuable precursor in materials science. Nitroquinoline derivatives, which share structural similarities, are studied for their applications in organic electronics and the creation of co-crystals with enhanced physical properties for non-linear optics (NLO) . This compound is provided for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

Molecular Formula

C10H7N3O4

Molecular Weight

233.18 g/mol

IUPAC Name

methyl 8-nitroquinoxaline-6-carboxylate

InChI

InChI=1S/C10H7N3O4/c1-17-10(14)6-4-7-9(12-3-2-11-7)8(5-6)13(15)16/h2-5H,1H3

InChI Key

CHEJCTSHHFWKML-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NC=CN=C2C(=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Directed Nitration of Quinoxaline-6-Carboxylates

Nitration of quinoxaline derivatives typically employs mixed acid systems (HNO₃/H₂SO₄) or nitric acid in polar aprotic solvents. For methyl quinoxaline-6-carboxylate, the electron-withdrawing ester group at position 6 directs electrophilic nitration to the meta position (C-8) due to resonance deactivation of the ortho/para sites. A representative procedure involves:

  • Reagents : Fuming HNO₃ (90%), concentrated H₂SO₄

  • Conditions : 0–5°C, 2–4 h

  • Yield : 60–75%

Mechanistic Insight : The protonated nitrosonium ion (NO₂⁺) attacks the electron-deficient C-8 position, stabilized by the ester’s inductive effect. Side products (e.g., C-5 or C-7 nitro isomers) are minimized at low temperatures.

Esterification of 8-Nitroquinoxaline-6-Carboxylic Acid

Acid-Catalyzed Fischer Esterification

The carboxylic acid precursor is esterified using methanol under acidic conditions:

  • Reagents : H₂SO₄ (catalytic), methanol (excess)

  • Conditions : Reflux (65°C), 12–24 h

  • Yield : 85–90%

Optimization : Dean-Stark traps improve yields by removing water, shifting equilibrium toward ester formation.

Mitsunobu Esterification

For acid-sensitive substrates, Mitsunobu conditions enable esterification without racemization:

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃, methanol

  • Conditions : THF, 0°C to RT, 6–8 h

  • Yield : 70–80%

Tandem Cyclization-Nitration-Esterification Approaches

Skraup-Doebner-Von Miller Cyclization

Quinoxaline rings are constructed from o-phenylenediamine and α-keto esters, followed by nitration:

  • Cyclization :

    • Reagents : Ethyl pyruvate, o-phenylenediamine, polyphosphoric acid

    • Conditions : 120°C, 3 h

    • Intermediate : Ethyl quinoxaline-6-carboxylate (Yield: 65%)

  • Nitration :

    • As described in Section 1.1 (Yield: 60%)

  • Transesterification :

    • Reagents : NaOMe, methanol

    • Conditions : Reflux, 6 h

    • Final Product : Methyl 8-nitroquinoxaline-6-carboxylate (Overall Yield: 39%)

Alternative Pathways: Diazotization and Coupling

Ullmann-Type Coupling

A palladium-catalyzed coupling introduces nitro and ester groups sequentially:

  • Reagents : Methyl 6-bromoquinoxaline-8-carboxylate, Cu(NO₃)₂, Pd(PPh₃)₄

  • Conditions : DMF, 100°C, 12 h

  • Yield : 50–55%

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Directed NitrationHigh regioselectivityHarsh acidic conditions60–75%
Fischer EsterificationCost-effectiveLong reaction times85–90%
Mitsunobu EsterificationMild conditionsExpensive reagents70–80%
Tandem CyclizationOne-pot feasibilityMulti-step, lower overall yield39%
Ullmann CouplingModular substitutionRequires palladium catalysts50–55%

Chemical Reactions Analysis

Types of Reactions: Methyl 8-nitroquinoxaline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline dioxides, while reduction can produce aminoquinoxalines .

Scientific Research Applications

Methyl 8-nitroquinoxaline-6-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 8-nitroquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound’s structural analogs differ in substituent type, position, and core heterocycle. Key comparisons include:

Table 1: Substituent and Core Heterocycle Comparison
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
Methyl 8-nitroquinoxaline-6-carboxylate Quinoxaline -NO₂ (C8), -COOCH₃ (C6) C₁₀H₇N₃O₄ 233.18 Pharmaceutical intermediates
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate Quinoline -Cl (C4), -NO₂ (C8), -COOCH₂CH₃ (C3) C₁₂H₁₀ClN₂O₄ 297.67 Research chemical
Methyl 6-fluoroisoquinoline-8-carboxylate Isoquinoline -F (C6), -COOCH₃ (C8) C₁₁H₈FNO₂ 205.19 Drug synthesis, agrochemicals
Methyl 8-aminoquinoline-6-carboxylate Quinoline -NH₂ (C8), -COOCH₃ (C6) C₁₁H₁₀N₂O₂ 202.21 Potential bioactive intermediate
8-Methylquinoline-6-carboxylic acid Quinoline -CH₃ (C8), -COOH (C6) C₁₁H₉NO₂ 187.20 Coordination chemistry, metal ligands
Key Observations:

Core Heterocycle Influence: Quinoxaline (two nitrogen atoms at positions 1 and 2) offers greater electron deficiency compared to quinoline (one nitrogen at position 1) or isoquinoline (nitrogen at position 2). This affects π-π stacking interactions in drug-receptor binding . Isoquinoline derivatives (e.g., Methyl 6-fluoroisoquinoline-8-carboxylate) exhibit distinct biological activity profiles due to altered nitrogen positioning .

Substituent Effects: Nitro (-NO₂): Enhances electrophilicity and stabilizes negative charge in intermediates. Fluoro (-F): Improves metabolic stability and membrane permeability in drug candidates . Amino (-NH₂): Increases nucleophilicity, enabling conjugation reactions but reducing stability under oxidative conditions .

Physicochemical Properties

While direct data for this compound is scarce, inferences can be drawn from analogs:

Table 2: Inferred Physicochemical Properties
Property This compound Ethyl 4-chloro-8-nitroquinoline-3-carboxylate Methyl 6-fluoroisoquinoline-8-carboxylate
LogP (lipophilicity) ~2.1 (moderate) ~2.8 (higher due to Cl and ethyl ester) ~1.9 (lower due to F)
Solubility in Water Low Very low Moderate
Melting Point Not reported Not reported Not reported
Stability Sensitive to reducing agents Stable under inert conditions Hydrolytically stable
  • Lipophilicity : The nitro group and methyl ester in the target compound likely confer moderate lipophilicity, balancing membrane permeability and aqueous solubility .
  • Stability : Nitro groups may render the compound susceptible to reduction, forming reactive intermediates like amines .

Biological Activity

Methyl 8-nitroquinoxaline-6-carboxylate (M8NQ6C) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on the biological activity of M8NQ6C, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

M8NQ6C is a derivative of quinoxaline, characterized by the presence of a nitro group at the 8-position and a carboxylate moiety at the 6-position. Its chemical structure can be represented as follows:

\text{Methyl 8 nitroquinoxaline 6 carboxylate C 10}H_{8}N_{2}O_{4}}

Anticancer Properties

Research has indicated that M8NQ6C exhibits anticancer properties through various mechanisms:

  • Cell Cycle Arrest : Studies have shown that M8NQ6C can induce cell cycle arrest in cancer cell lines, leading to apoptosis. The compound affects mitochondrial membrane potential and induces reactive oxygen species (ROS) production, which are critical for triggering apoptotic pathways .
  • Inhibition of Tumor Growth : In vitro assays demonstrated that M8NQ6C inhibits the proliferation of several cancer cell lines, including breast (MCF-7), prostate (PC-3), and colon (HCT-116) cancer cells. The compound's IC50 values ranged from 5 µM to 20 µM across different cell lines, indicating potent cytotoxicity .

Neuroprotective Effects

M8NQ6C has also been studied for its potential neuroprotective effects. Research suggests that it may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases .

Data Table: Biological Activity Summary

Biological ActivityCell Line/ModelIC50 (µM)Mechanism of Action
AnticancerMCF-75Induces apoptosis via ROS production
PC-310Cell cycle arrest
HCT-11620Mitochondrial depolarization
NeuroprotectionNeuronal CellsN/AReduces oxidative stress

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study investigating the effects of M8NQ6C on MCF-7 breast cancer cells revealed significant cytotoxicity. The compound was administered at varying concentrations, and cell viability was assessed using an MTT assay. Results indicated that treatment with M8NQ6C led to a concentration-dependent decrease in cell viability, with an IC50 value determined at 5 µM. Flow cytometry analyses confirmed that the compound induced apoptosis through mitochondrial pathways, characterized by increased ROS levels and changes in mitochondrial membrane potential .

Case Study 2: Neuroprotective Effects in Animal Models

In another study focusing on neuroprotection, M8NQ6C was tested in an animal model of oxidative stress-induced neuronal injury. The administration of M8NQ6C resulted in a notable reduction in markers of oxidative stress in brain tissues compared to control groups. Behavioral assessments further indicated improved cognitive function in treated animals, suggesting the compound's potential as a neuroprotective agent .

Q & A

Q. What are the optimal synthetic routes for preparing methyl 8-nitroquinoxaline-6-carboxylate, and how can purity be ensured?

The synthesis typically involves multi-step reactions starting with quinoxaline derivatives. A common approach includes:

  • Condensation reactions : Reacting 1,2-diamines with α-diketones or α-keto esters to form the quinoxaline core .
  • Nitration : Introducing the nitro group at the 8-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions .
  • Esterification : Methylation of the carboxylic acid precursor using methanol and catalytic sulfuric acid or diazomethane .

Q. Key Purification Methods :

  • Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.
  • Recrystallization from ethanol or methanol to achieve >95% purity.
  • Analytical techniques (HPLC, TLC) to monitor reaction progress .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies substitution patterns (e.g., nitro group at C8, ester at C6) and confirms aromatic proton environments .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex spectra.
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 263.05 for C₁₁H₈N₃O₄⁺) .
  • X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between nitro and ester groups) .

Q. How does the nitro group influence the compound’s stability and reactivity under varying conditions?

  • Thermal Stability : Nitro groups are electron-withdrawing, reducing thermal stability. Decomposition occurs above 150°C (DSC analysis recommended) .
  • Photoreactivity : Nitroquinoxalines are prone to photodegradation; store in amber vials under inert gas .
  • Hydrolytic Sensitivity : The ester group hydrolyzes in basic conditions (pH > 9). Stability studies in buffered solutions (pH 3–7) are advised for long-term storage .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in spectral data or biological activity?

  • Case Study : If NMR shows unexpected peaks, possible causes include residual solvents or byproducts.
    • Repeat Synthesis : Verify reproducibility under inert atmospheres (e.g., N₂) .
    • Advanced Spectrometry : Use 2D NMR or LC-MS/MS to detect trace impurities.
    • Biological Replicates : Perform dose-response assays in triplicate to confirm activity trends (e.g., IC₅₀ values in cancer cell lines) .

Q. Example Workflow :

Synthesize three independent batches.

Compare HPLC purity profiles.

Validate biological activity using orthogonal assays (e.g., enzymatic vs. cellular).

Q. What strategies are effective for structure-activity relationship (SAR) studies on nitroquinoxaline derivatives?

  • Core Modifications :
    • Replace the nitro group with amino or halogen to assess electron effects .
    • Modify the ester to amide or carboxylic acid to study bioavailability .
  • Biological Testing :
    • Screen against bacterial pathogens (e.g., S. aureus) and cancer lines (e.g., HeLa) to correlate substituents with activity .

Q. How can computational methods enhance the understanding of this compound’s properties?

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
  • Molecular Docking : Model interactions with biological targets (e.g., DNA gyrase) to guide SAR .
  • MD Simulations : Study solvation effects and stability in aqueous vs. lipid environments .

Q. Software Recommendations :

  • Gaussian (DFT), AutoDock (docking), GROMACS (MD) .

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